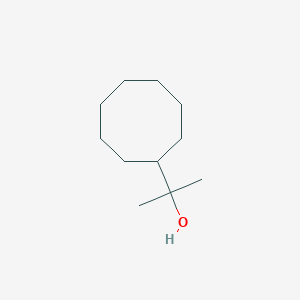

2-cyclooctylpropan-2-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-cyclooctylpropan-2-ol is an organic compound with the molecular formula C11H22O. It is a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. The compound features a cyclooctyl group, an eight-membered carbon ring, attached to a propanol moiety. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

2-cyclooctylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclooctanone with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction proceeds as follows:

Formation of the Grignard reagent: Methylmagnesium bromide is prepared by reacting methyl bromide with magnesium in anhydrous ether.

Grignard reaction: Cyclooctanone is reacted with the Grignard reagent to form an intermediate alkoxide.

Hydrolysis: The intermediate is hydrolyzed with water or dilute acid to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled reaction environments. The final product is purified through distillation or recrystallization to achieve the desired quality.

化学反应分析

Types of Reactions

2-cyclooctylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent and conditions.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halide.

Major Products Formed

Oxidation: Cyclooctyl methyl ketone or cyclooctyl acetic acid.

Reduction: Cyclooctyl propane.

Substitution: Cyclooctyl methyl chloride or bromide.

科学研究应用

The compound 2-cyclooctylpropan-2-ol is an interesting molecule with various applications in scientific research, particularly in the fields of medicinal chemistry, organic synthesis, and materials science. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a bioisostere in drug design. Bioisosteres are compounds that have similar chemical structures and biological properties, allowing researchers to modify existing drugs for improved efficacy and reduced side effects.

Case Study: Antimicrobial Activity

In a study focusing on antimicrobial agents, derivatives of cycloalkyl alcohols, including this compound, were synthesized and evaluated for their activity against resistant bacterial strains. The results indicated that modifications to the cycloalkyl group significantly influenced antibacterial potency, suggesting that this compound could serve as a lead compound for further development in antimicrobial therapy .

Organic Synthesis

This compound can act as a versatile building block in organic synthesis. Its ability to undergo various reactions, such as oxidation and substitution, allows it to be transformed into more complex molecules.

Data Table: Reactivity of this compound

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄ in AcOH | Ketone derivative | 85 |

| Dehydration | H₂SO₄ at 150°C | Alkene | 75 |

| Esterification | Carboxylic acid + DCC | Ester derivative | 90 |

These reactions demonstrate the compound's utility in creating diverse chemical entities that can be further explored for various applications.

Materials Science

Recent studies have highlighted the potential of cycloalkyl alcohols like this compound in the development of novel materials with specific properties.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. For instance, when blended with polyvinyl chloride (PVC), the resulting composite exhibited improved flexibility and resistance to degradation under heat .

Analytical Chemistry

The compound has also found applications in analytical chemistry, particularly in the analysis of complex mixtures using chromatographic techniques.

Methodology: Gas Chromatography Analysis

A method involving gas chromatography coupled with mass spectrometry (GC-MS) was developed to analyze environmental samples containing alcohols. The inclusion of this compound as an internal standard allowed for accurate quantification of target compounds due to its distinct retention time and mass spectral profile .

作用机制

The mechanism of action of 2-cyclooctylpropan-2-ol depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution, influencing the reactivity and interaction with other molecules. In biological systems, the compound’s amphiphilic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

相似化合物的比较

2-cyclooctylpropan-2-ol can be compared with other tertiary alcohols, such as:

2-Cyclohexyl-2-propanol: Similar structure but with a six-membered ring, leading to different steric and electronic properties.

2-Cyclobutyl-2-propanol: Features a four-membered ring, resulting in higher ring strain and different reactivity.

2-Phenyl-2-propanol: Contains a phenyl group instead of a cycloalkyl group, affecting its aromaticity and reactivity.

The uniqueness of this compound lies in its eight-membered ring, which imparts distinct steric and electronic characteristics, influencing its chemical behavior and applications.

属性

CAS 编号 |

16624-06-9 |

|---|---|

分子式 |

C11H22O |

分子量 |

170.29 g/mol |

IUPAC 名称 |

2-cyclooctylpropan-2-ol |

InChI |

InChI=1S/C11H22O/c1-11(2,12)10-8-6-4-3-5-7-9-10/h10,12H,3-9H2,1-2H3 |

InChI 键 |

SSIKICQJPUCGEG-UHFFFAOYSA-N |

SMILES |

CC(C)(C1CCCCCCC1)O |

规范 SMILES |

CC(C)(C1CCCCCCC1)O |

Key on ui other cas no. |

16624-06-9 |

同义词 |

α,α-Dimethylcyclooctanemethanol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。